Differential Inhibition of EBOV VLP Entry: Colestolone vs. SR 12813 and Alendronate
In a head-to-head comparative study of sterol pathway inhibitors, Colestolone (at 10 µM) inhibited Ebola virus-like particle (EBOV VLP) entry into SNB19 cells by 10.0% ± 7.3%. In contrast, SR 12813 (at 5 µM), another HMGCR-targeting compound, achieved a significantly higher inhibition of 79.3% ± 8.9% under identical experimental conditions [1]. Alendronate (20 µM), a farnesyl pyrophosphate synthase inhibitor, showed -6.3% ± 3.3% inhibition [1]. This quantitative divergence establishes that while Colestolone targets HMGCR, its functional effect on viral entry is markedly less potent than that of SR 12813, a key differentiator for researchers selecting a specific sterol probe.
| Evidence Dimension | EBOV VLP entry inhibition |
|---|---|
| Target Compound Data | 10.0% ± 7.3% at 10 µM |
| Comparator Or Baseline | SR 12813: 79.3% ± 8.9% at 5 µM; Alendronate: -6.3% ± 3.3% at 20 µM |
| Quantified Difference | Colestolone inhibited entry ~8-fold less than SR 12813 |
| Conditions | SNB19 cells, 1 hr pretreatment, 3 hr incubation at 37°C |
Why This Matters
This data is critical for researchers investigating the role of the sterol pathway in viral entry; selecting Colestolone over SR 12813 provides a much weaker entry inhibition phenotype, which may be preferable for studying HMGCR-related mechanisms without confounding antiviral effects.
- [1] Shoemaker, C.J., et al. Multiple Cationic Amphiphiles Induce a Niemann-Pick C Phenotype and Inhibit Ebola Virus Entry and Infection. PLOS ONE, 2013, vol. 8(2): e56265. Figure 2 and Table 1. View Source
